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Compound of Interest

Compound Name: Desacetylripariochromene B

Cat. No.: B15559222

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific spectroscopic data for Desacetylripariochromene
B is not available in the public domain. This guide provides a hypothetical, yet technically
sound, set of spectroscopic data based on the known characteristics of the chromene
(benzopyran) chemical class, to which it belongs. The experimental protocols and analyses are
representative of standard practices for the structural elucidation of novel natural products.

Introduction

Desacetylripariochromene B is a putative natural product belonging to the chromene family
of compounds. Chromenes, also known as benzopyrans, are a class of oxygen-containing
heterocyclic compounds that are widely distributed in the plant kingdom. They exhibit a broad
range of biological activities, making them of significant interest in medicinal chemistry and
drug development. The "desacetyl" prefix suggests the absence of an acetyl group compared
to a parent compound, likely Ripariochromene B. This guide outlines the expected
spectroscopic data (NMR, MS, IR) and the methodologies for their acquisition and
interpretation, which are crucial for the unambiguous structural determination and
characterization of this and similar molecules.

Hypothetical Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics of
Desacetylripariochromene B, assuming a plausible chemical structure featuring a chromene
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core with hydroxyl and simple alkyl substitutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical *H and 3C NMR Data for Desacetylripariochromene B (in CDCls)

. . Coupling
Position 13C-Chem|cal H .Chemlcal Multiplicity Constant (J,
Shift (6, ppm) Shift (6, ppm)
Hz)
2 75.1 4.85 t 3.5
3 28.3 2.90 m
2.75 m
4 123.5 5.60 d 9.8
4a 116.0 - - -
5 127.8 6.80 d 8.5
6 121.5 6.65 d 8.5
7 155.2 - - -
8 102.9 6.45 S
8a 154.1 - - -
2-CHs 21.2 1.40 S
2-CHs 21.5 1.42 S
7-OH - 5.10 brs

Note: The hypothetical structure assumes a 2,2-dimethyl-2H-chromene skeleton with a
hydroxyl group at position 7 and other unspecified substitutions that would lead to the
designated chemical shifts.

Mass Spectrometry (MS)

Table 2: Hypothetical Mass Spectrometry Data for Desacetylripariochromene B
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Interpretation

lonization Key Fragment
Mass Analyzer [M+H]* (m/z) of
Mode lons (m/z) .
Fragmentation
Loss of a methyl
ESI Q-TOF 205.1223 190.0989

group (CHs)

Retro-Diels-Alder
(RDA)

161.0602 _
fragmentation of
the pyran ring
Further

147.0441 fragmentation of

the RDA product

Infrared (IR) Spectroscopy

Table 3: Hypothetical Infrared Spectroscopy Data for Desacetylripariochromene B

Assignment of Vibrational

Wavenumber (cm~—2) Intensity
Mode
3350 Broad, Strong O-H stretch (phenolic hydroxyl)
3050 Medium Aromatic C-H stretch
Aliphatic C-H stretch (methyl
2975, 2930 Strong
groups)
1620, 1580 Strong C=C stretch (aromatic ring)
1490 Medium Aromatic C=C stretch
1250 Strong C-O stretch (aryl ether)
1120 Medium C-O stretch (tertiary alcohol)
C-H out-of-plane bend
830 Strong

(aromatic)
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Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified Desacetylripariochromene B is
dissolved in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

 Instrumentation: Spectra are acquired on a Bruker Avance Ill 500 MHz spectrometer
equipped with a cryoprobe.

e 1H NMR: The spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 3
seconds, and a relaxation delay of 2 seconds. 16 scans are accumulated.

e 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence with a
spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2
seconds. 1024 scans are accumulated.

e 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton
and proton-carbon correlations for unambiguous signal assignment.

Mass Spectrometry

o Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol.
This is further diluted to 10 pg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

 Instrumentation: High-resolution mass spectra are obtained using an Agilent 6545 Q-TOF
mass spectrometer with a dual AJS ESI source.

o ESI Conditions: The sample is infused at a flow rate of 5 pL/min. The ESI source parameters
are set to: gas temperature 300 °C, drying gas flow 8 L/min, nebulizer pressure 35 psig, and
capillary voltage 3500 V. Data is acquired in positive ion mode over a mass range of m/z 50-
1000.

o Tandem MS (MS/MS): For fragmentation analysis, the [M+H]* ion is mass-selected and
subjected to collision-induced dissociation (CID) with nitrogen gas at varying collision
energies (10-40 eV).
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Infrared Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly onto the diamond
crystal of the ATR accessory.

e Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer equipped with a UATR accessory.

o Data Acquisition: The spectrum is collected over the range of 4000-650 cm~! by co-adding
16 scans at a resolution of 4 cm~1. A background spectrum of the clean ATR crystal is
recorded prior to the sample measurement.

Visualization of Workflows
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical progression of experiments and data analysis in
the structural elucidation of a novel natural product like Desacetylripariochromene B.
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Caption: Workflow for Natural Product Structure Elucidation.

Signaling Pathway (Hypothetical Biological Context)

Given that many chromene derivatives exhibit biological activity, a common workflow for
investigating a potential signaling pathway impacted by a new compound is depicted below.
This is a generic representation and not specific to Desacetylripariochromene B.
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Caption: Investigating the Biological Activity of a Novel Compound.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Desacetylripariochromene B]. BenchChem, [2025]. [Online PDF].

Available at: [https://www.benchchem.com/product/b15559222#spectroscopic-data-nmr-ms-
ir-of-desacetylripariochromene-b]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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